Methyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate
Overview
Description
Methyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a benzylamino carbonyl group, and a methyl ester group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.
Addition of the Benzylamino Carbonyl Group: This step involves the reaction of the amino group with benzyl isocyanate to form the benzylamino carbonyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and benzylamino carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Contains a bromine atom instead of the thiophene ring.
Methyl 2-amino-5-chlorobenzoate: Contains a chlorine atom instead of the thiophene ring.
2-Amino-5-methylbenzoic acid: Lacks the ester and benzylamino carbonyl groups.
Uniqueness
Methyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. The combination of the amino, benzylamino carbonyl, and methyl ester groups provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
methyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-11(15(19)20-2)13(16)21-12(9)14(18)17-8-10-6-4-3-5-7-10/h3-7H,8,16H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZCZRIMYJLQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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